molecular formula C20H16F3N3O3S B2657740 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-10-1

8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2657740
CAS RN: 439109-10-1
M. Wt: 435.42
InChI Key: SOUBATUKMJPRFP-UHFFFAOYSA-N
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Description

8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
BenchChem offers high-quality 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

8,9-Dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one and its derivatives are synthesized under palladium-catalyzed Buchwald–Hartwig coupling reaction, demonstrating significant anticancer activity, particularly against HT29 and HCT116 cell lines (Nowak et al., 2015).

Role in Biological Systems

Sulfur-containing quinoline derivatives, including those similar to 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one, are known for their diverse biological activities. They exhibit antitumor, analgesic, and antimicrobial properties, and also serve as antioxidants and fluorophores in studying biological systems (Aleksanyan & Hambardzumyan, 2014).

Green Synthesis Methods

Efficient and environmentally friendly methods for synthesizing N-heterocycle-fused quinoxalines, including similar structures, have been reported. These synthesis methods use dimethyl sulfoxide as both a reactant and solvent, yielding a range of products with potential applications in medicinal chemistry (Xie et al., 2017).

Potential for Anti-Monoamine Oxidase and Antitumor Activity

Compounds structurally related to 8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one have demonstrated high anti-monoamine oxidase and antitumor activities. This indicates a potential for therapeutic applications in neuropsychiatric and oncological disorders (Markosyan et al., 2015).

Antioxidant and Anticancer Evaluation

Studies on tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, which share a structural similarity, have shown good to excellent bio-activity in both antioxidant and anticancer evaluations, highlighting their therapeutic potential (Reddy et al., 2015).

properties

IUPAC Name

8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-28-15-7-13-14(8-16(15)29-2)24-19(26-9-17(27)25-18(13)26)30-10-11-3-5-12(6-4-11)20(21,22)23/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUBATUKMJPRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

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